molecular formula C11H17N3O4 B2827976 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid CAS No. 2243503-32-2

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid

Cat. No. B2827976
CAS RN: 2243503-32-2
M. Wt: 255.274
InChI Key: SUWZGXDLLRDDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Experimental and Quantum-chemical Calculations

    Research on 1H-pyrazole derivatives, including carboxamide and carboxylate formations, reveals insights into the synthesis and structural determination of compounds closely related to the target molecule. Through reactions with binucleophiles and spectroscopic analysis, these studies provide foundational knowledge for the development of novel compounds with potential application in various scientific domains (Yıldırım, Kandemirli, & Akçamur, 2005).

  • Versatile Reagents for Heterocyclic Systems

    The synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and related compounds demonstrates the utility of pyrazole derivatives in preparing polyfunctional heterocyclic systems. This highlights the versatility of these compounds in synthetic chemistry, enabling the creation of diverse and complex molecular architectures with potential biological activities (Pizzioli et al., 1998).

Biomedical Applications and Functionalization

  • Multicomponent Reactions for Biomedical Compounds

    A study describes a multicomponent reaction leading to the synthesis of substituted 2,4-diamino-5-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. This process showcases the potential of pyrazole derivatives in generating compounds with promising applications in biomedical research, offering a straightforward approach to functionalized chromeno[2,3-b]pyridine systems (Elinson et al., 2018).

  • Novel Synthesis Methods for N-Substituted Compounds

    The development of efficient synthesis methods for N-substituted 1,3-oxazinan-2-ones, which could serve as analogs or intermediates to the target compound, illustrates innovative approaches to creating chiral products. Such methodologies contribute to the expansion of available techniques for producing structurally complex and biologically relevant molecules (Trifunović et al., 2010).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-13-6-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZGXDLLRDDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid

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